

Application Notes and Protocols for FHT-1015 in Synthetic Lethality Cancer Studies

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Compound of Interest

Compound Name: FHT-1015

Cat. No.: B10830117

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective small molecule inhibitor of the ATPase subunits of the BAF (BRG1/BRM-associated factors) chromatin remodeling complex, specifically targeting SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).^{[1][2]} The BAF complex plays a crucial role in regulating chromatin structure and gene expression.^{[3][4]} In certain cancers, loss-of-function mutations in one of the ATPase subunits, particularly SMARCA4, create a dependency on the remaining paralog, SMARCA2, for cell survival. This genetic vulnerability is known as synthetic lethality.^{[5][6][7]} **FHT-1015** exploits this dependency by inhibiting both SMARCA4 and SMARCA2, leading to cell death in cancer cells with deficient BAF complexes, while sparing healthy cells.^[8] These application notes provide a comprehensive overview of the use of **FHT-1015** as a tool to study and potentially treat SMARCA4-deficient cancers.

Mechanism of Action

FHT-1015 is an allosteric inhibitor that induces a conformational change in the SMARCA4/BRG1 and SMARCA2/BRM proteins, thereby inhibiting their ATPase activity.^[1] This enzymatic activity is essential for the BAF complex to remodel chromatin and regulate gene transcription. By inhibiting the ATPase function, **FHT-1015** disrupts the normal functioning of the BAF complex, leading to alterations in chromatin accessibility at enhancer regions of key lineage-specific transcription factors.^{[2][9][10]} In cancer cells reliant on these transcription

factors for their growth and survival, such as uveal melanoma and certain hematologic malignancies, this disruption of the transcriptional program leads to cell cycle arrest and apoptosis.[9][11][12]

The principle of synthetic lethality is central to the application of **FHT-1015**. In cancers where SMARCA4 is inactivated, the cells become solely dependent on the paralog SMARCA2 for BAF complex function and survival.[5][6] By inhibiting the remaining functional ATPase, **FHT-1015** effectively shuts down BAF-mediated chromatin remodeling, leading to selective cancer cell death.[7][8]

Data Presentation

Biochemical Activity of FHT-1015

Target	IC50	Reference
SMARCA4 (BRG1)	4 nM	[1]
SMARCA2 (BRM)	5 nM	[1]
CHD4	> 400 μ M	[2]

Cellular Activity of FHT-1015 in Cancer Cell Lines

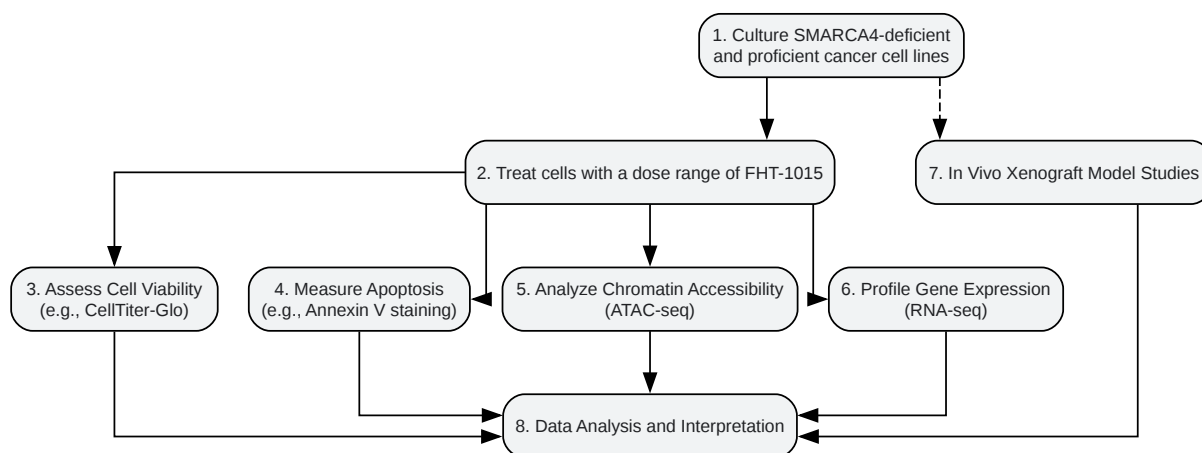
Cell Line	Cancer Type	Assay Duration	IC50	Reference
92-1	Uveal Melanoma	3 days	< 10 nM	[9]
MP41	Uveal Melanoma	3 days	< 10 nM	[11]
MC38	Colon Adenocarcinoma	1-5 days	10 nM - 1 μ M	[1]
CT26	Colon Carcinoma	1-5 days	10 nM - 1 μ M	[1]

Signaling Pathway and Experimental Workflow

BAF Complex Inhibition Signaling Pathway

Caption: Signaling pathway of **FHT-1015** in cancer cells.

Experimental Workflow for Assessing FHT-1015 Efficacy



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Caption: A typical experimental workflow for evaluating **FHT-1015**.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **FHT-1015** in cancer cell lines.

Materials:

- SMARCA4-deficient and proficient cancer cell lines
- Complete cell culture medium
- **FHT-1015** stock solution (in DMSO)
- 96-well white, clear-bottom plates

- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
- Prepare serial dilutions of **FHT-1015** in complete medium. The final DMSO concentration should not exceed 0.1%.
- Remove the medium from the wells and add 100 µL of the **FHT-1015** dilutions or vehicle control (medium with DMSO) to the respective wells.
- Incubate the plate for 72 hours (or desired time point) at 37°C.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using a non-linear regression curve fit.

Annexin V Apoptosis Assay

Objective: To quantify the induction of apoptosis by **FHT-1015**.

Materials:

- Cancer cell lines

- **FHT-1015**

- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with **FHT-1015** at various concentrations (e.g., 1x, 5x, and 10x IC₅₀) for 24-48 hours. Include a vehicle control.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a flow cytometry tube.
- Add 5 μ L of FITC Annexin V and 5 μ L of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Chromatin Accessibility Assay (ATAC-seq)

Objective: To identify changes in chromatin accessibility induced by **FHT-1015**.

Materials:

- Cancer cell lines treated with **FHT-1015** or vehicle
- Tn5 Transposase and tagmentation buffer

- PCR amplification reagents
- DNA purification kit
- Next-generation sequencing platform

Procedure:

- Treat cells with **FHT-1015** (e.g., 100 nM) or DMSO for a specified time (e.g., 4 hours).
- Harvest approximately 50,000 cells and wash with cold PBS.
- Perform tagmentation by incubating the cell pellet with the Tn5 transposase enzyme mixture. This step fragments the DNA and adds sequencing adapters to accessible regions of the chromatin.
- Purify the tagmented DNA.
- Amplify the library by PCR using primers that add index sequences for multiplexing.
- Purify the amplified library to remove primers and small fragments.
- Assess the quality and quantity of the library using a Bioanalyzer and qPCR.
- Sequence the library on a next-generation sequencing platform.
- Analyze the sequencing data to identify regions with differential chromatin accessibility between **FHT-1015**-treated and control cells. This typically involves peak calling and differential accessibility analysis.

Conclusion

FHT-1015 is a valuable research tool for investigating the role of the BAF chromatin remodeling complex in cancer and for exploring the therapeutic potential of synthetic lethality in SMARCA4-deficient tumors. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the mechanism of action of **FHT-1015** and to identify novel therapeutic strategies for cancers with BAF complex mutations.

Careful experimental design and data interpretation are crucial for advancing our understanding of this promising therapeutic approach.

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